Cas no 1866064-69-8 (3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid)

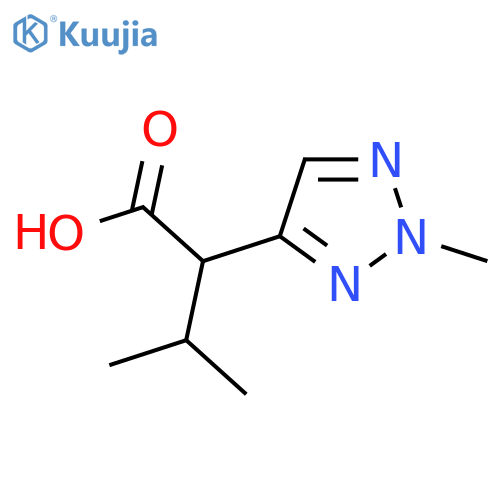

1866064-69-8 structure

商品名:3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- EN300-1138408

- 1866064-69-8

- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoicacid

- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid

- 2H-1,2,3-Triazole-4-acetic acid, 2-methyl-α-(1-methylethyl)-

-

- インチ: 1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-11(3)10-6/h4-5,7H,1-3H3,(H,12,13)

- InChIKey: QJBNOSLANGIKSN-UHFFFAOYSA-N

- ほほえんだ: OC(C(C1C=NN(C)N=1)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 183.100776666g/mol

- どういたいしつりょう: 183.100776666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 密度みつど: 1.26±0.1 g/cm3(Predicted)

- ふってん: 334.3±34.0 °C(Predicted)

- 酸性度係数(pKa): 3.80±0.22(Predicted)

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1138408-10.0g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 10g |

$5528.0 | 2023-06-09 | ||

| Enamine | EN300-1138408-5g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 5g |

$2858.0 | 2023-10-26 | |

| Enamine | EN300-1138408-1.0g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 1g |

$1286.0 | 2023-06-09 | ||

| Enamine | EN300-1138408-2.5g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 2.5g |

$1931.0 | 2023-10-26 | |

| Enamine | EN300-1138408-5.0g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 5g |

$3728.0 | 2023-06-09 | ||

| Enamine | EN300-1138408-0.5g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 0.5g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1138408-0.05g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 0.05g |

$827.0 | 2023-10-26 | |

| Enamine | EN300-1138408-10g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 10g |

$4236.0 | 2023-10-26 | |

| Enamine | EN300-1138408-0.1g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 0.1g |

$867.0 | 2023-10-26 | |

| Enamine | EN300-1138408-0.25g |

3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |

1866064-69-8 | 95% | 0.25g |

$906.0 | 2023-10-26 |

3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 関連文献

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

4. Book reviews

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

1866064-69-8 (3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量